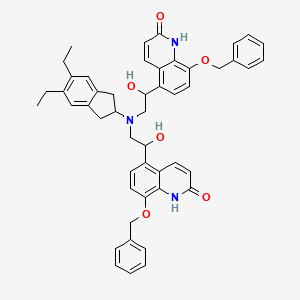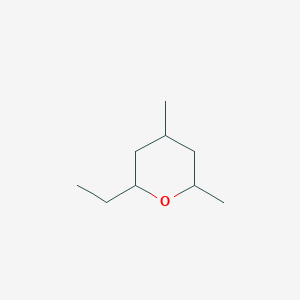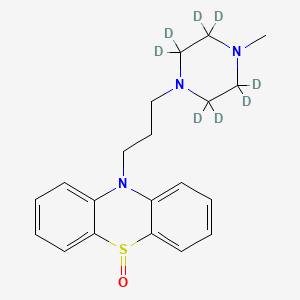
Indacaterol Impurity B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Indacaterol Impurity B involves several steps, starting from the precursor compounds used in the synthesis of Indacaterol. The synthetic route typically includes:
Step 1: Formation of the quinolinone core through a cyclization reaction.
Step 2: Introduction of the benzyloxy group via a substitution reaction.
Step 3: Attachment of the indan-2-ylamino group through a coupling reaction.
Step 4: Final purification and isolation of this compound using chromatographic techniques.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimized reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
Indacaterol Impurity B undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the quinolinone core, affecting the compound’s stability.
Substitution: The benzyloxy group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Indacaterol Impurity B is primarily studied in the context of pharmaceutical research to understand its formation, stability, and impact on the efficacy and safety of Indacaterol. Its applications include:
Chemistry: Used as a reference standard in analytical methods to quantify impurities in Indacaterol formulations.
Biology: Studied for its potential biological activity and toxicity.
Medicine: Monitored in pharmaceutical products to ensure patient safety.
Industry: Used in quality control processes to maintain the purity of Indacaterol
Wirkmechanismus
Indacaterol Impurity B can be compared with other impurities of Indacaterol, such as Indacaterol Impurity A. While both impurities share a similar quinolinone core, this compound is unique due to the presence of the benzyloxy group and the specific configuration of the indan-2-ylamino group .
Vergleich Mit ähnlichen Verbindungen
- Indacaterol Impurity A
- Other degradation products of Indacaterol
These comparisons highlight the importance of monitoring specific impurities to ensure the safety and efficacy of pharmaceutical products .
Eigenschaften
Molekularformel |
C49H49N3O6 |
|---|---|
Molekulargewicht |
775.9 g/mol |
IUPAC-Name |
5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-[2-hydroxy-2-(2-oxo-8-phenylmethoxy-1H-quinolin-5-yl)ethyl]amino]-1-hydroxyethyl]-8-phenylmethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C49H49N3O6/c1-3-33-23-35-25-37(26-36(35)24-34(33)4-2)52(27-42(53)38-15-19-44(48-40(38)17-21-46(55)50-48)57-29-31-11-7-5-8-12-31)28-43(54)39-16-20-45(49-41(39)18-22-47(56)51-49)58-30-32-13-9-6-10-14-32/h5-24,37,42-43,53-54H,3-4,25-30H2,1-2H3,(H,50,55)(H,51,56) |
InChI-Schlüssel |
NXIIJCACCRDMQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C2CC(CC2=C1)N(CC(C3=C4C=CC(=O)NC4=C(C=C3)OCC5=CC=CC=C5)O)CC(C6=C7C=CC(=O)NC7=C(C=C6)OCC8=CC=CC=C8)O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(tert-Butyl)phenyl]cyclobutanol](/img/structure/B13447480.png)

![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13447496.png)
![tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate](/img/structure/B13447497.png)



![[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol](/img/structure/B13447526.png)


![methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13447535.png)



